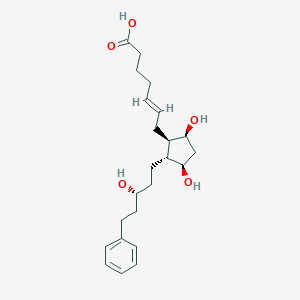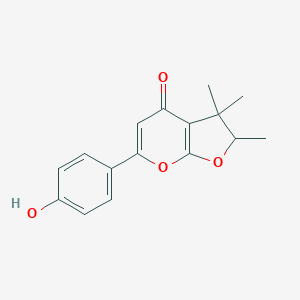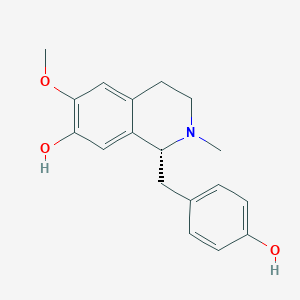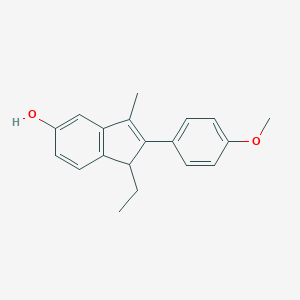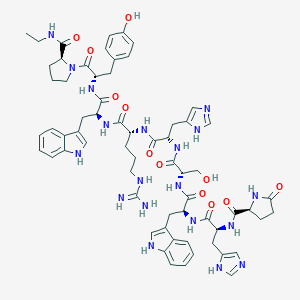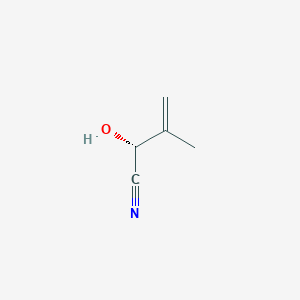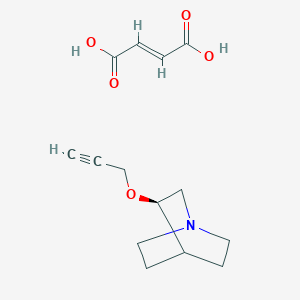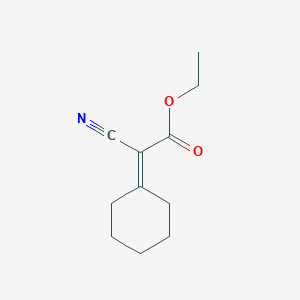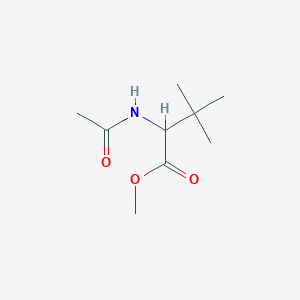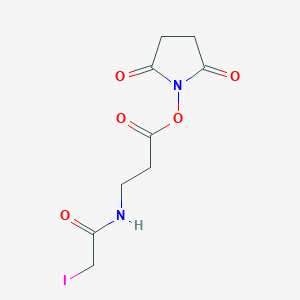
Succinimidyl-3-(iodoacetamido)propionate
Übersicht
Beschreibung
Succinimidyl-3-(iodoacetamido)propionate is a special chemical with the molecular formula C9H11IN2O5 . It is used in various scientific and industrial applications .
Synthesis Analysis
While specific synthesis methods for Succinimidyl-3-(iodoacetamido)propionate were not found, it’s worth noting that similar compounds are often synthesized using O-succinimide reagents for the introduction of maleimido, iodoacetamido, or pyridyldisulfide moieties .Molecular Structure Analysis
The Succinimidyl-3-(iodoacetamido)propionate molecule contains a total of 28 bonds. These include 17 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 hydroxylamine (aliphatic) .Wissenschaftliche Forschungsanwendungen
Protein Labeling and Axonal Transport
Succinimidyl-3-(iodoacetamido)propionate has been instrumental in the study of axonal transport of proteins. A study by Fink and Gainer (1980) utilized a similar compound, N-succinimidyl propionate, to label intra-axonal proteins in the rat sciatic nerve, providing insights into protein transport independent of biosynthesis (Fink & Gainer, 1980).
Radiohalogenation and Antibody Labeling
In the field of bioconjugate chemistry, this compound has been used for protein radiohalogenation. Vaidyanathan and Zalutsky (1990) demonstrated its application in modifying antibodies for improved stability and retention of radioiodine in vivo (Vaidyanathan & Zalutsky, 1990).
Sensitivity Enhancement in Protein Detection
G. H. Müller (1980) used a tritium-labeled variant of this compound to enhance the sensitivity of protein detection in various biological samples. This application allowed for the discernment of as little as 0.1 microgram of protein, demonstrating the compound's utility in detailed protein analysis (Müller, 1980).
Crosslinking for Redirected Cytotoxicity
Succinimidyl-3-(2-pyridyldithiol)-propionate, a variant of the compound, has been used by Segal (1993) for crosslinking antibodies to form heteroconjugates, a method important in the development of redirected cytotoxicity approaches (Segal, 1993).
Investigation of Protein-Protein Interactions
Carlsson, Drevin, and Axén (1978) synthesized a heterobifunctional reagent involving this compound, which allowed for the reversible conjugation of proteins. This application is crucial for understanding protein-protein interactions and the dynamics of protein complexes (Carlsson, Drevin, & Axén, 1978).
Chromatin Structure Analysis
Lennard and Thomas (1985) used a related cross-linking reagent for studying chromatin structure in chicken erythrocyte chromatin, shedding light on the molecular arrangement in different chromatin states (Lennard & Thomas, 1985).
Safety And Hazards
Zukünftige Richtungen
Succinimidyl-3-(iodoacetamido)propionate and similar compounds have potential applications in the field of bioconjugation, particularly in the creation of antibody-drug conjugates (ADCs). These methods apply to various cytotoxic agents, both tubulin binders and DNA-targeting agents and different types of linkers, cleavable or not, peptidic or disulfide-based .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O5/c10-5-6(13)11-4-3-9(16)17-12-7(14)1-2-8(12)15/h1-5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLZRIVUWUUBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596321 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinimidyl-3-(iodoacetamido)propionate | |
CAS RN |
150807-29-7 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



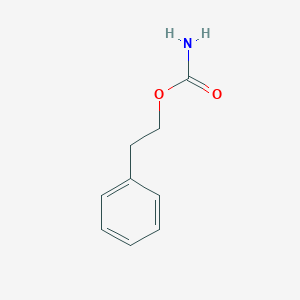
![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)
